Glycylglycyl-L-alanylglycylglycyl-L-alanylglycylglycyl-L-alanine
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Overview
Description
Glycylglycyl-L-alanylglycylglycyl-L-alanylglycylglycyl-L-alanine is a complex peptide compound composed of multiple glycyl and alanyl residues
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycylglycyl-L-alanylglycylglycyl-L-alanylglycylglycyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Activation of the Resin: The resin is activated to allow the first amino acid to attach.
Coupling: Each amino acid is coupled to the growing chain using coupling reagents like HBTU or DIC.
Deprotection: Protecting groups on the amino acids are removed to allow the next amino acid to couple.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of such peptides often involves automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Glycylglycyl-L-alanylglycylglycyl-L-alanylglycylglycyl-L-alanine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds using acids or enzymes.
Oxidation: Oxidizing agents can modify specific amino acid residues.
Reduction: Reducing agents can alter disulfide bonds if present.
Substitution: Specific residues can be substituted with other amino acids using targeted chemical reactions.
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid or pepsin.
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: N-hydroxysuccinimide (NHS) esters for targeted modifications.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, hydrolysis typically yields smaller peptide fragments or individual amino acids.
Scientific Research Applications
Glycylglycyl-L-alanylglycylglycyl-L-alanylglycylglycyl-L-alanine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Potential therapeutic applications in drug delivery and as a scaffold for developing peptide-based drugs.
Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of Glycylglycyl-L-alanylglycylglycyl-L-alanylglycylglycyl-L-alanine involves its interaction with specific molecular targets. These interactions can include binding to enzymes, receptors, or other proteins, influencing various biochemical pathways. The exact mechanism depends on the context in which the peptide is used, such as inhibiting enzyme activity or acting as a signaling molecule.
Comparison with Similar Compounds
Similar Compounds
Glycyl-L-alanylglycyl-L-alanine: A shorter peptide with similar properties.
Glycylglycine: The simplest dipeptide, used as a buffer in biological systems.
Glycyl-L-phenyl alanine: Another peptide with different amino acid composition.
Properties
CAS No. |
820962-82-1 |
---|---|
Molecular Formula |
C21H35N9O10 |
Molecular Weight |
573.6 g/mol |
IUPAC Name |
(2S)-2-[[2-[[2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]propanoyl]amino]acetyl]amino]acetyl]amino]propanoyl]amino]acetyl]amino]acetyl]amino]propanoic acid |
InChI |
InChI=1S/C21H35N9O10/c1-10(28-16(34)7-23-13(31)4-22)19(37)26-5-14(32)24-8-17(35)29-11(2)20(38)27-6-15(33)25-9-18(36)30-12(3)21(39)40/h10-12H,4-9,22H2,1-3H3,(H,23,31)(H,24,32)(H,25,33)(H,26,37)(H,27,38)(H,28,34)(H,29,35)(H,30,36)(H,39,40)/t10-,11-,12-/m0/s1 |
InChI Key |
FNBNMASSKIBGFX-SRVKXCTJSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)NCC(=O)N[C@@H](C)C(=O)NCC(=O)NCC(=O)N[C@@H](C)C(=O)O)NC(=O)CNC(=O)CN |
Canonical SMILES |
CC(C(=O)NCC(=O)NCC(=O)NC(C)C(=O)NCC(=O)NCC(=O)NC(C)C(=O)O)NC(=O)CNC(=O)CN |
Origin of Product |
United States |
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